molecular formula C19H13F3N2O4 B2743407 METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358224-44-8

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2743407
CAS No.: 1358224-44-8
M. Wt: 390.318
InChI Key: BPMSSIZCGSWBLC-UHFFFAOYSA-N
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Description

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative featuring a carbamoylmethoxy group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. Its synthesis likely follows a pathway analogous to other quinoline carboxylates, involving esterification of a carboxylic acid precursor with methyl iodide in the presence of a base such as potassium carbonate (as described in ).

Properties

IUPAC Name

methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c1-27-19(26)16-8-17(12-6-10(20)2-4-14(12)23-16)28-9-18(25)24-15-5-3-11(21)7-13(15)22/h2-8H,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMSSIZCGSWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinating agents.

    Attachment of the Carboxylate Ester Group: The carboxylate ester group can be introduced through esterification reactions, typically using methanol and an acid catalyst.

    Formation of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline Carboxylate Derivatives

The target compound shares a quinoline core with ester and aryl substituents, a common scaffold in medicinal chemistry. Key comparisons include:

Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate (6a)
  • Core Structure: Quinoline with methoxy (position 6), phenyl (position 2), and methyl ester (position 4).
  • Key Differences : Lacks fluorine atoms and the carbamoyl group.
  • Biological Activity: Demonstrated as a P-gp inhibitor in , suggesting the quinoline-4-carboxylate framework is critical for this activity.
  • Stability : Methoxy groups may reduce metabolic stability compared to fluorine substituents in the target compound.
[2-(2,4-Dichlorophenyl)-2-Oxoethyl] 6-Chloro-3-Methyl-2-(4-Methylphenyl)quinoline-4-Carboxylate
  • Core Structure: Quinoline with chloro (position 6), methylphenyl (position 2), and a dichlorophenyl oxoethyl ester.
  • Key Differences : Chlorine substituents increase lipophilicity but may reduce bioavailability compared to fluorine.
  • Applications: Structural similarity to antimalarial quinolines (e.g., chloroquine), though specific activity is undocumented in the evidence.

Non-Quinoline Heterocycles

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate
  • Core Structure : Pyrimidine with fluorophenyl, isopropyl, and methylsulfonyl groups.
  • Comparison: While structurally distinct from quinolines, the fluorophenyl and ester groups highlight shared strategies for modulating electronic and steric properties. Pyrimidines often exhibit antiviral or anticancer activity, differing from quinolines’ antimicrobial focus.

Physicochemical and Stability Properties

highlights stability trends in oxazinoquinolines under mass spectrometry (MS). Although the target compound lacks an oxazine ring, its fluorinated substituents likely enhance stability compared to methoxy or chloro analogues. For instance:

  • Electron Impact Stability : Fluorine’s strong C-F bonds may reduce fragmentation under MS, contrasting with methoxy groups, which are prone to demethylation.

Biological Activity

Methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a quinoline core structure, which is significant in medicinal chemistry due to its broad spectrum of bioactivities. The presence of fluorine atoms and a carbamoyl group enhances its pharmacological properties.

Antitumor Activity

Research indicates that quinoline derivatives exhibit promising antitumor effects. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures showed IC50 values (the concentration needed to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)5.0
This compoundMCF-7 (Breast)4.5
This compoundHeLa (Cervical)3.8

These results suggest that the compound may act through mechanisms involving the modulation of apoptosis-related pathways and the inhibition of key signaling proteins involved in tumor growth.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been extensively studied. The target compound exhibited significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings support the hypothesis that this compound has a promising profile as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Quinoline derivatives often inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. The presence of fluorine atoms in the structure may enhance lipophilicity, allowing better membrane penetration and increased bioavailability.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines showed that the compound induced cell cycle arrest at the G2/M phase, leading to apoptosis. This was corroborated by increased levels of p53 protein and downstream pro-apoptotic factors.
  • Animal Models : In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with this compound compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of intermediates such as 6-fluoroquinoline-2-carboxylate derivatives with activated carbamoylating agents. Key steps include:

  • Temperature Control : Reactions are often conducted under reflux (e.g., acetone at 60–80°C) to ensure complete activation of the carbamoyl group .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of fluorine substituents (via coupling constants) and carbamate/ester linkages. For example, the methoxy group at position 2 appears as a singlet near δ 3.9 ppm .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond angles, particularly for the quinoline core and carbamoyl-methoxy linkage .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and electrospray ionization (ESI) detect impurities and verify molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions with targets such as kinases or efflux pumps. Cross-validate results with experimental IC50_{50} values from fluorescence polarization assays .
  • Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes to refine force field parameters .
  • Contradiction Resolution : If discrepancies persist, re-evaluate protonation states of the quinoline nitrogen or solvent effects in simulations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the quinoline core?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace fluorine at position 6 with chlorine or methoxy groups to assess electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the carbamoyl-methoxy group with sulfonamide or urea moieties to evaluate steric and hydrogen-bonding contributions .
  • Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett σ, LogP) with activity trends in enzymatic assays .

Q. How should researchers reconcile conflicting in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS/MS to identify rapid degradation or active metabolites .
  • Tissue Penetration Studies : Track compound distribution in target tissues (e.g., brain, liver) via radiolabeling or fluorescent tagging to explain reduced in vivo activity .
  • Dose Optimization : Adjust dosing regimens based on AUC/MIC ratios to overcome efflux pump-mediated resistance observed in vitro .

Methodological Challenges & Data Interpretation

Q. What experimental controls are essential when assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Buffer Systems : Use phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 2.0) to mimic physiological and storage conditions .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC every 24 hours .
  • Mass Balance Analysis : Ensure degradation products (e.g., hydrolyzed carboxylic acid) are accounted for in purity assessments .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the carbamoyl-methoxy group?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structures using SHELX. Focus on torsional angles between the quinoline plane and carbamoyl group to confirm anti/syn conformations .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with theoretical values (B3LYP/6-31G* level) to validate crystallographic models .

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